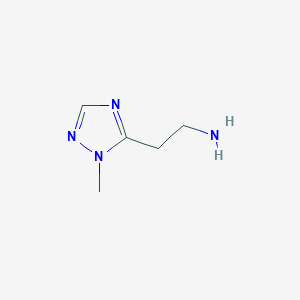

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVMALBLCATEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650921 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856862-33-4 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core 1,2,4-triazole ring, followed by functionalization and subsequent reduction to yield the target primary amine. This document offers detailed experimental protocols, mechanistic insights, and a discussion of key strategic considerations for each synthetic transformation. The information herein is intended to equip researchers with the foundational knowledge and practical guidance necessary for the successful laboratory-scale synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2] The title compound, this compound, incorporates this key heterocycle linked to an ethylamine sidechain, a common pharmacophore for interacting with aminergic receptors and enzymes. The synthesis of such a molecule requires a strategic approach that allows for the regioselective construction of the substituted triazole and the efficient introduction of the aminoethyl functionality.

The synthetic strategy outlined in this guide follows a convergent approach, focusing on the initial preparation of a versatile intermediate, 2-(1H-1,2,4-triazol-5-yl)acetonitrile. This intermediate is then subjected to N-methylation to introduce the desired methyl group on the triazole ring, followed by the reduction of the nitrile to the primary amine. This approach offers flexibility and allows for the potential synthesis of analogs by modifying the alkylating agent or the reduction conditions.

Synthetic Pathway

The overall synthetic transformation can be visualized as a three-stage process:

Caption: A three-stage synthetic approach to the target compound.

Stage 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetonitrile

The formation of the 1,2,4-triazole ring is the cornerstone of this synthesis. Various methods for the construction of this heterocycle have been reported, often involving the condensation of a hydrazine derivative with a suitable C1 or C2 synthon.[3][4][5] For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetonitrile, a plausible approach involves the cyclization of a reactive intermediate derived from hydrazine and a malononitrile derivative or a related precursor.

Mechanistic Considerations

The formation of the 1,2,4-triazole ring from hydrazine and a dicarbonyl equivalent or its derivative typically proceeds through a condensation-cyclization cascade. The initial reaction involves the formation of a hydrazone or a related intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic triazole ring. The choice of reactants and conditions can influence the regioselectivity of the final product.

Experimental Protocol

Materials:

-

Hydrazine hydrate

-

Ethyl 2-cyano-2-(ethoxymethylene)acetate (or similar reactive acetonitrile derivative)

-

Ethanol

-

Sodium ethoxide

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyano-2-(ethoxymethylene)acetate at room temperature.

-

Stir the mixture for 30 minutes to ensure the formation of the corresponding salt.

-

Add hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexane or dichloromethane/methanol) to afford 2-(1H-1,2,4-triazol-5-yl)acetonitrile.

Causality of Choices:

-

Sodium ethoxide: Acts as a base to deprotonate the active methylene group of the acetonitrile derivative, facilitating the initial condensation with hydrazine.

-

Ethanol: Serves as a suitable polar protic solvent for the reactants and facilitates the reflux conditions.

-

Reflux: Provides the necessary thermal energy to drive the cyclization and dehydration steps to completion.

Stage 2: N-Methylation of 2-(1H-1,2,4-triazol-5-yl)acetonitrile

With the triazole core constructed, the next step is the regioselective methylation of one of the nitrogen atoms. The alkylation of 1,2,4-triazoles can potentially occur at N1, N2, or N4, and the regioselectivity is influenced by the nature of the substrate, the alkylating agent, the base, and the solvent.[6] For the synthesis of the 1-methyl isomer, specific conditions are required.

Mechanistic Considerations

The alkylation of 1,2,4-triazole is a nucleophilic substitution reaction where the deprotonated triazole anion acts as the nucleophile. The regioselectivity is a complex interplay of electronic and steric factors. Generally, alkylation at the N1 position is favored under certain conditions.

Experimental Protocol

Materials:

-

2-(1H-1,2,4-triazol-5-yl)acetonitrile

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Dimethylformamide (DMF) (as an alternative solvent)

Procedure:

-

To a solution of 2-(1H-1,2,4-triazol-5-yl)acetonitrile in acetonitrile in a round-bottom flask, add anhydrous potassium carbonate.

-

Stir the suspension vigorously for 15-30 minutes at room temperature.

-

Add methyl iodide dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 12-24 hours). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to isolate 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile.

Causality of Choices:

-

Potassium carbonate: A mild inorganic base that is sufficient to deprotonate the triazole, minimizing side reactions.

-

Acetonitrile/DMF: Polar aprotic solvents that are suitable for SN2 reactions and can facilitate the dissolution of the reactants.

-

Methyl iodide: A reactive and commonly used methylating agent.

Stage 3: Reduction of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

The final step in the synthesis is the reduction of the nitrile functionality to the corresponding primary amine. This transformation can be achieved using various reducing agents. The choice of the reducing agent is critical to ensure the selective reduction of the nitrile without affecting the triazole ring.

Mechanistic Considerations

The reduction of nitriles to primary amines typically involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through hydride transfer from a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Method A - Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

-

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality of Choices:

-

LiAlH₄: A powerful reducing agent capable of reducing nitriles to primary amines.[2][8][9]

-

Anhydrous conditions: LiAlH₄ reacts violently with water.

-

Fieser workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate.[7]

Experimental Protocol: Method B - Catalytic Hydrogenation

Materials:

-

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

-

Raney Nickel (or Palladium on Carbon, Pd/C)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

Procedure:

-

To a hydrogenation vessel, add 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile and methanol (or ethanol).

-

If desired, add a small amount of ammonia (as a solution in methanol) to the mixture.

-

Carefully add the Raney Nickel catalyst (or Pd/C) to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as described in Method A.

Causality of Choices:

-

Raney Nickel/Pd/C: Effective catalysts for the hydrogenation of nitriles.[10][11][12]

-

Hydrogen gas: The source of hydrogen for the reduction.

-

Ammonia: Can help to minimize the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

Data Summary

| Stage | Product | Typical Yield (%) | Key Characterization Data |

| 1 | 2-(1H-1,2,4-triazol-5-yl)acetonitrile | 60-75 | ¹H NMR, ¹³C NMR, MS |

| 2 | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile | 70-85 | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | 65-80 (LiAlH₄), 70-85 (Catalytic) | ¹H NMR, ¹³C NMR, MS, IR (N-H stretch) |

Conclusion

This technical guide has detailed a robust and adaptable synthetic route for the preparation of this compound. By breaking down the synthesis into three distinct stages—triazole formation, N-methylation, and nitrile reduction—researchers can systematically approach the synthesis of this and related compounds. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, offer a solid foundation for practical implementation in a laboratory setting. The versatility of the intermediates and the availability of alternative procedures for key steps provide ample opportunity for optimization and adaptation to specific research needs.

References

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.981821/full]

- A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy. [URL: https://www.irjponline.com/admin/php/uploads/2544_pdf.pdf]

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1h-1,2,4-triazoles.shtm]

- Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. (2004). Russian Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/233010186_Synthesis_of_124-Triazol-5-ylidenes_and_Their_Interaction_with_Acetonitrile_and_Chalcogens]

- Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C-N Bond Over C-S Bond Formation. (2015). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00956]

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.981821/full]

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005). Google Patents. [URL: https://patents.google.

- (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. (2022). Molbank. [URL: https://www.mdpi.com/1422-8599/2022/3/M1472]

- Synthesis of 1,2,4-triazol-5-ylidenes and their interaction with acetonitrile and chalcogens. (2004). Russian Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/233010186_Synthesis_of_124-Triazol-5-ylidenes_and_Their_Interaction_with_Acetonitrile_and_Chalcogens]

- Hydrogenation of Basic Nitriles with Raney Nickel. (1948). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01185a071]

- Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. (1975). Chemistry of Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/242277884_Reduction_of_Derivatives_of_a-Arylidene-a-2-Thiazolylacetonitrile_with_Lithium_Aluminum_Hydride]

- Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b00334]

- Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)₂, Dess–Martin periodinane and Ley's TPAP/NMO. (2016). Tetrahedron Letters. [URL: https://www.researchgate.net/publication/299533722_Cyclization_of_124-triazenes_to_124-triazoles_using_oxidizing_reagents-NaClO_CaClO_2_Dess-Martin_periodinane_and_Ley's_TPAPNMO]

- An Investigation into the Alkylation of 1,2,4-Triazole. (2003). Journal of the Chemical Society, Perkin Transactions 1. [URL: https://www.researchgate.

- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (1990). The Journal of Organic Chemistry. [URL: https://www.semanticscholar.org/paper/Regioselective-Reduction-of-1H-1%2C2%2C3-Triazole-Kelly-Stell/1b73e3b3a7267f8a7c2b3d88e7f1e9c5e5c7a4d5]

- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [URL: https://www.youtube.

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021). Google Patents. [URL: https://patents.google.

- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018). Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6302300/]

- Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride]

- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents. [URL: https://patents.google.

- Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate. [URL: https://www.researchgate.

- Other Reductions by Lithium Aluminum Hydride. (2019). YouTube. [URL: https://www.youtube.

- synthesis of 1,2,4 triazole compounds. (2021). ISRES Publishing. [URL: https://www.isres.org/synthesis-of-1-2-4-triazole-compounds.html]

- Reductions with metal alkoxyaluminium hydrides. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reductions_with_metal_alkoxyaluminium_hydrides]

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8548545/]

- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (1995). Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919508011422]

- Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C-N Bond Over C-S Bond Formation. (2015). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26284435/]

- Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6899]

- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/10/2826]

- 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (2022). Catalysts. [URL: https://www.mdpi.com/2073-4344/12/10/1149]

Sources

- 1. Synthesis of 1,2,4-triazol-5-ylidenes and their interaction with acetonitrile and chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Spectroscopy Analysis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, a heterocyclic compound with significant potential in pharmaceutical and materials science. The presence of a substituted 1,2,4-triazole ring and an ethylamine side chain presents a unique spectroscopic challenge. Understanding the NMR profile of this molecule is crucial for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the NMR analysis of this specific triazole derivative. We will delve into the nuances of both ¹H and ¹³C NMR spectroscopy, explaining the causal relationships between the molecule's structure and its spectral features.

Molecular Structure and Isomerism

A foundational understanding of the target molecule's structure is paramount for accurate spectral interpretation. This compound features a 1,2,4-triazole ring, which is an aromatic five-membered heterocycle containing three nitrogen atoms. The substitution pattern is critical; in this case, a methyl group is attached to the N1 position, and an ethylamine group is at the C5 position. It is important to consider the potential for tautomerism in triazole systems, though N-methylation generally locks the tautomeric form.

Atom Numbering Convention

For clarity throughout this guide, the following atom numbering scheme will be used for this compound:

Caption: Atom numbering for this compound.

Experimental Protocols

The acquisition of high-quality NMR spectra is the bedrock of accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical as it can influence chemical shifts.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent dissolving power for polar compounds and its high boiling point, which minimizes evaporation. Chloroform-d (CDCl₃) can also be used, but peak positions may differ. For referencing, tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[2]

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR instruments.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

¹H NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Parameters:

-

Pulse Sequence: A standard 90° pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Spectroscopy Acquisition

-

Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K (25 °C).

-

NMR Analysis Workflow

Caption: Workflow for NMR Spectroscopy Analysis.

Spectral Interpretation and Analysis

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H3 (Triazole) | 7.9 - 8.5 | Singlet (s) | 1H | The proton on the triazole ring is in an electron-deficient aromatic system, leading to a downfield shift.[3] |

| N1-CH₃ (Methyl) | 3.7 - 4.1 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within the aromatic ring, causing a significant downfield shift compared to a typical alkyl methyl group. |

| C5-CH₂ | 2.9 - 3.3 | Triplet (t) | 2H | This methylene group is adjacent to the triazole ring and another methylene group, resulting in a triplet splitting pattern. |

| CH₂-NH₂ | 2.7 - 3.1 | Triplet (t) | 2H | This methylene group is adjacent to the primary amine and the other methylene group, also appearing as a triplet. |

| NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[4] They often appear as a broad signal.[4] |

Note on Coupling: The two methylene groups of the ethylamine chain will exhibit vicinal coupling, resulting in a triplet-of-triplets pattern if the coupling constants are different, or more likely, two distinct triplets if the resolution is sufficient. The coupling constant (J) is expected to be in the range of 6-8 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 (Triazole) | 150 - 155 | This carbon is attached to two nitrogen atoms and the ethylamine side chain, leading to a significant downfield shift.[5][6] |

| C3 (Triazole) | 142 - 148 | This carbon is also part of the electron-deficient aromatic ring, resulting in a downfield chemical shift.[5][7] |

| N1-CH₃ (Methyl) | 33 - 38 | The methyl carbon is attached to a nitrogen atom, which deshields it. |

| C5-CH₂ | 25 - 30 | This methylene carbon is attached to the triazole ring. |

| CH₂-NH₂ | 38 - 43 | This methylene carbon is adjacent to the electronegative nitrogen atom of the amine group, causing a downfield shift relative to the other methylene carbon.[8] |

Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two methylene groups of the ethylamine chain would be expected, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the attachment of the methyl and ethylamine groups to the triazole ring. For example, correlations would be expected between the N1-CH₃ protons and the C5 and N1 carbons of the triazole ring.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. By carefully preparing the sample and acquiring high-resolution ¹H and ¹³C NMR spectra, one can confidently identify the compound and assess its purity. The predicted chemical shifts and coupling patterns serve as a reliable guide for spectral interpretation. For complex analyses or in cases of potential ambiguity, advanced 2D NMR techniques are invaluable tools for complete structural elucidation. This guide provides the necessary framework for researchers to approach the NMR analysis of this and similar triazole derivatives with confidence and scientific rigor.

References

- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

- ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....

- ResearchGate. (n.d.). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S.

- National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ACS Publications. (n.d.). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry.

- Arkat USA. (n.d.).

- American Chemical Society. (n.d.).

- TÜBİTAK Academic Journals. (2008).

- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.

- The Royal Society of Chemistry. (n.d.).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting.

-

National Center for Biotechnology Information. (2021). Synthesis and Screening of New[5][9]Oxadiazole,[3][5][9]Triazole, and[3][5][9]Triazolo[4,3-b][3][5][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.

- ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.

- ResearchGate. (2025). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.

- ResearchGate. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr.

- National Center for Biotechnology Information. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC.

- ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound....

- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.

- Semantic Scholar. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.

-

SciELO. (n.d.). 1H-[3][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.

- Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride.

- PubChem. (n.d.). 1H-1,2,4-Triazole, 1-methyl-.

- MDPI. (n.d.).

- Al-Nahrain University. (2025).

- Benchchem. (n.d.). 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine.

- Reddit. (2016).

- PubMed. (2025). Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene.

Sources

- 1. unn.edu.ng [unn.edu.ng]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. pubs.aip.org [pubs.aip.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The analysis of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, 1,2,4-triazoles hold a privileged position due to their wide-ranging biological activities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of a specific triazole derivative, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine. As a polar molecule, its analysis by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges and requires a carefully considered methodological approach. This document will delve into the core principles of its analysis, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, providing not just protocols, but the scientific rationale behind them.

I. Understanding the Analyte: Physicochemical Properties and their Analytical Implications

This compound is a small molecule featuring a methylated 1,2,4-triazole ring linked to an ethanamine side chain. Its chemical structure dictates its analytical behavior. The presence of the triazole ring and the primary amine group makes it a polar and basic compound. This polarity is a critical factor in the selection of an appropriate chromatographic strategy, as traditional reversed-phase columns may offer insufficient retention.[1][2]

II. Liquid Chromatography: Taming a Polar Analyte

For the effective separation of polar compounds like this compound from complex matrices, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the technique of choice.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

Experimental Protocol: HILIC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). The buffer is crucial for good peak shape and reproducible retention time.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 95% B

-

5.0 min: 50% B

-

5.1 min: 95% B

-

7.0 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

The rationale for this starting condition is to ensure the retention of the polar analyte on the HILIC column. The gradient then gradually increases the aqueous component to elute the compound.

Workflow for LC-MS/MS Analysis

Caption: Proposed major fragmentation pathways for protonated this compound.

Data Presentation: Predicted MRM Transitions

For quantitative analysis using a triple quadrupole mass spectrometer, multiple reaction monitoring (MRM) is the gold standard. [3]Based on the predicted fragmentation, the following MRM transitions can be proposed for method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |

| 127.1 | 110.1 | [M+H - NH₃]⁺ |

| 127.1 | 83.1 | [C₄H₇N₂]⁺ |

| 127.1 | 70.1 | [C₃H₆N₂]⁺ |

IV. Trustworthiness and Self-Validating Systems

A robust analytical method must be self-validating. This is achieved through the inclusion of system suitability tests and quality control samples.

-

System Suitability: Prior to any sample analysis, a standard solution of this compound should be injected to verify system performance, including retention time stability, peak shape, and signal intensity.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be interspersed throughout the analytical run to monitor the accuracy and precision of the analysis.

V. Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that takes into account its polar nature. By employing HILIC for chromatographic separation and ESI-MS/MS for detection, a sensitive and selective method can be developed. The predicted fragmentation pathways and MRM transitions provided in this guide serve as a strong starting point for method development and structural confirmation. As with any analytical method, rigorous validation is paramount to ensure the generation of high-quality, reliable data in a research and drug development setting.

References

-

van der Hooft, J. J. J., et al. (2011). LC-MS metabolomics of polar compounds. PubMed. [Link]

-

AB SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

-

Lehotay, S. J., & Schenck, F. J. (2007). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC International, 90(4), 1145–1162. [Link]

-

Waters Corporation. (2018). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

-

Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 2166-2170. [Link]

-

Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11(6), 1533–1542. [Link]

-

Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 23-30. [Link]

-

Cenmed. 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. [Link]

-

PubChem. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. [Link]

-

NIST. 1H-1,2,4-Triazol-5-amine, 1-propyl-. [Link]

-

SpectraBase. 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. [Link]

-

ResearchGate. (2018). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

PubChem. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. [Link]

Sources

A Practical Guide to the Structural Elucidation of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine via Single-Crystal X-ray Crystallography

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its chemical behavior and biological activity. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry. As the crystal structure for this specific compound is not publicly available, this document serves as a practical whitepaper detailing the necessary steps from synthesis and crystallization to data analysis and deposition. The causality behind experimental choices is emphasized to empower researchers in adapting these protocols for other novel small molecules.

Introduction: The Rationale for Structural Determination

The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties. The title compound, this compound, combines this privileged scaffold with a flexible ethylamine side chain, suggesting potential interactions with various biological targets. A definitive crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes, thereby guiding future drug design and development efforts. This guide outlines a systematic workflow to achieve this goal.

Synthesis and Purification of this compound

A robust and scalable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. While various synthetic routes to substituted 1,2,4-triazoles exist, a common approach involves the cyclization of appropriate precursors. For the title compound, a plausible synthetic strategy is adapted from known procedures for similar N-alkylated triazoles.[1]

Experimental Protocol: Synthesis

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-methyl-1H-1,2,4-triazole (1.0 equivalent) with a suitable solvent such as acetonitrile.

-

Addition of Reagents : Add a suitable 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride (1.1 equivalents), along with a non-nucleophilic base like sodium hydroxide (3.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction. A phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.05 equivalents), can be beneficial.

-

Reaction Conditions : Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Extraction and Purification : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography, using a gradient elution system such as dichloromethane:methanol with a small percentage of aqueous ammonia to ensure the amine is in its free base form.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity of >95% is recommended for crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the structural determination process.[2][3] For a small organic amine like the title compound, a variety of crystallization techniques should be screened.[4][5]

Table 1: Recommended Crystallization Techniques and Conditions

| Crystallization Technique | Description | Solvent Systems to Screen | Key Considerations |

| Slow Evaporation | The compound is dissolved in a solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. | Methanol, Ethanol, Acetonitrile, Ethyl Acetate, and mixtures thereof. | The rate of evaporation is critical; a slower rate generally yields better quality crystals. Cover the vial with a perforated cap or parafilm. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Inner Vial: Methanol, Ethanol. Outer Vial: Diethyl ether, Hexane, Dichloromethane. | The slow diffusion of the anti-solvent into the compound's solution gradually reduces its solubility, promoting crystallization. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. | Bottom Layer (compound solution): Methanol, Acetonitrile. Top Layer (anti-solvent): Hexane, Toluene. | Diffusion occurs at the interface, leading to crystal growth. The vessel should remain undisturbed. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | Isopropanol, Acetone, Ethyl Acetate. | The solubility of the compound should have a significant temperature dependence in the chosen solvent. |

Experimental Protocol: High-Throughput Crystallization Screening

For efficient screening of crystallization conditions, automated liquid handling systems can be employed to set up nanolitre-scale trials, such as encapsulated nanodroplet crystallization (ENaCt).[6] This method involves dispensing a small volume of the analyte solution into a droplet of inert oil, which controls the rate of solvent evaporation.

Single-Crystal X-ray Diffraction: From Crystal to Diffraction Pattern

Once suitable crystals are obtained (ideally 0.1-0.3 mm in all dimensions and free of visible defects), the next step is to collect the diffraction data.[7][8]

Workflow for Single-Crystal X-ray Diffraction Data Collection

Caption: Workflow for SCXRD data collection.

Key Steps in Data Collection:

-

Crystal Mounting : A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures (typically 100 K) to minimize radiation damage.

-

Unit Cell Determination : The crystal is exposed to the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy : Based on the crystal's symmetry, a strategy is devised to collect a complete dataset by rotating the crystal through a series of angles.

-

Data Integration and Reduction : The collected diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors, scaled, and merged to produce a final reflection file.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and refined.[9][10]

Workflow for Structure Solution and Refinement

Caption: The iterative process of structure solution and refinement.

Commonly Used Software:

-

SHELX : A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[9]

-

OLEX2 : A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[9]

Refinement Details:

-

The initial model is refined against the experimental data using least-squares methods.

-

Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and identify any disorder.

-

Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

-

The final model is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.[11]

Data Reporting and Deposition

The final step is to report the crystal structure in a standardized format and deposit the data in a public repository to ensure its accessibility to the scientific community.

The Crystallographic Information File (CIF)

The standard format for crystallographic data is the Crystallographic Information File (CIF).[12][13] This is a text-based file that contains all the relevant information about the crystal structure, including:

-

Unit cell parameters

-

Atomic coordinates

-

Anisotropic displacement parameters

-

Bond lengths and angles

-

Experimental details

Data Deposition

It is standard practice to deposit the final CIF and structure factor data with a crystallographic database. The most common repository for small organic and metal-organic compounds is the Cambridge Crystallographic Data Centre (CCDC).[14][15][16] Upon deposition, a unique CCDC number is assigned, which should be included in any publication reporting the structure.

Table 2: Key Crystallographic Data to Report

| Parameter | Description |

| Formula, Formula Weight | Chemical formula and molecular weight. |

| Crystal System, Space Group | The crystal system (e.g., monoclinic, orthorhombic) and the space group symbol. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). |

| Volume (V) | The volume of the unit cell (ų). |

| Z, Calculated Density | The number of molecules per unit cell and the calculated density (g/cm³). |

| Wavelength (λ) | The wavelength of the X-rays used (e.g., 0.71073 Å for Mo Kα). |

| Temperature | The temperature at which the data was collected (e.g., 100 K). |

| R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental data. |

| Goodness-of-Fit (S) | An indicator of the quality of the refinement. |

Conclusion: The Value of a Solved Structure

By following the comprehensive methodology outlined in this guide, researchers can successfully determine the crystal structure of this compound or other novel small molecules. The resulting structural data provides a definitive and high-resolution view of the molecule, offering crucial insights into its stereochemistry, conformation, and intermolecular interactions. This information is not only of fundamental chemical interest but also serves as a critical foundation for rational drug design, polymorphism studies, and the development of new materials. The commitment to rigorous experimental practice and public data deposition ensures the integrity and lasting value of these structural investigations.

References

-

Wikipedia. Crystallographic Information File. [Link]

-

Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

-

University of Virginia, OpenScholar. Resources | Single-Crystal X-ray Diffraction. [Link]

-

Introduction to Powder Crystallographic Information File (CIF). Introduction to Powder CIF. [Link]

-

Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

-

International Union of Crystallography. CIF 1.1 syntax specification. [Link]

-

Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

-

Cambridge Crystallographic Data Centre. Deposit. [Link]

-

Netzsch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Cambridge Crystallographic Data Centre. Deposit. [Link]

-

single-crystal-diffraction 0.0.0 documentation. Resources. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

University of York. Single Crystal X-ray Diffraction. [Link]

-

Cambridge Crystallographic Data Centre. How to deposit a structure in the CSD. [Link]

-

DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

DOI. The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. [Link]

-

Bruker. Single Crystal X-ray Diffractometers. [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. [Link]

-

Guide for crystallization. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

-

Amerigo Scientific. This compound dihydrochloride. [Link]

-

Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. unifr.ch [unifr.ch]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 10. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

- 11. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, with a primary focus on its solubility and chemical stability. The information and protocols detailed herein are intended for researchers, scientists, and professionals engaged in drug discovery and development, offering a robust framework for the characterization of this and structurally related compounds.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic distribution and hydrogen bonding capabilities contribute to favorable interactions with various biological targets. The subject of this guide, this compound, incorporates this key heterocycle, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development, influencing formulation strategies, bioavailability, and shelf-life of any resulting drug candidate.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structure and data from closely related analogs. The presence of a primary amine and the triazole ring suggests the compound is a weak base. The dihydrochloride salt form is commercially available, indicating that the free base has sufficient basicity to be protonated.[2] The amine group will significantly influence its aqueous solubility, which is expected to be pH-dependent.

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₅H₁₀N₄ | - |

| Molecular Weight | 126.16 g/mol | [3] |

| pKa (predicted) | 7.5 - 9.5 (for the ethylamine moiety) | Based on typical pKa values for primary alkylamines. The triazole ring may have a slight electron-withdrawing effect, potentially lowering the pKa compared to a simple alkylamine. |

| LogP (predicted) | -0.1652 | [4] |

| Aqueous Solubility | Expected to be moderate to high, and pH-dependent. | The presence of the polar amine and triazole moieties suggests good aqueous solubility, particularly at acidic pH where the amine is protonated. A related compound, 2-(1H-1,2,4-triazol-5-yl)ethanamine, is described as soluble in polar solvents like water.[5] |

| Form | Likely a solid at room temperature. | The un-substituted analog 2-(1H-1,2,4-triazol-5-yl)ethanamine is a white to off-white solid.[5] |

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility in various media is critical for drug development. The following section outlines a systematic approach to determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]

-

Data Analysis: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Assessment

Kinetic solubility is a measure of a compound's ability to remain in solution after being introduced from a concentrated stock solution (typically in DMSO). This is particularly relevant for early-stage drug discovery screening assays.

Experimental Protocol: Kinetic Solubility by Turbidimetry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Incubation: Incubate the microplate at room temperature for a defined period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Diagram 1: Workflow for Comprehensive Solubility Assessment

Caption: Workflow for determining thermodynamic and kinetic solubility.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[13]

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and the chemical structure of the molecule. For this compound, the following conditions are recommended:

-

Acidic and Basic Hydrolysis: To assess the stability of the compound to pH extremes. The triazole ring is generally stable, but the ethylamine side chain could be susceptible to degradation under harsh conditions.

-

Oxidative Degradation: To evaluate the compound's susceptibility to oxidation, which can be a common degradation pathway. The amine group and potentially the triazole ring could be sites of oxidation.

-

Thermal Degradation: To determine the compound's stability at elevated temperatures.

-

Photostability: To assess the impact of light exposure on the compound's stability.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, and 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A diode-array detector (DAD) is useful for assessing peak purity.[7]

-

Data Analysis: Calculate the percentage of degradation of the parent compound and identify and quantify any major degradation products.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Table 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient could be 5-95% B over 20 minutes. | To ensure separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm or Diode Array Detector (DAD) | The triazole ring should have some UV absorbance. A DAD allows for the assessment of peak purity. |

| Injection Volume | 10 µL | A standard injection volume. |

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its solubility and stability characterization based on established scientific principles and methodologies. The outlined protocols for thermodynamic and kinetic solubility, forced degradation studies, and the development of a stability-indicating HPLC method will enable researchers to generate the critical data necessary for advancing this compound in the drug discovery and development pipeline. The inherent properties of the 1,2,4-triazole moiety suggest a compound of significant interest, and a thorough understanding of its physicochemical characteristics is the foundational step towards unlocking its full therapeutic potential.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Retrieved from [Link]

-

Wang, G., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5780-5785. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. Retrieved from [Link]

-

Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

-

Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-11. Retrieved from [Link]

-

Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(15), 4983. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound dihydrochloride [m.chemicalbook.com]

- 3. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 7728-75-8: 2-(1H-1,2,4-triazol-5-yl)ethanamine [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scioninstruments.com [scioninstruments.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. pharmainfo.in [pharmainfo.in]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Theoretical and Computational Study of 1,2,4-Triazole Derivatives

Introduction: The 1,2,4-Triazole as a Cornerstone of Modern Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms.[1] In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[2][3] Its unique structural and electronic properties—including its dipole character, hydrogen bonding capacity, metabolic stability, and ability to act as an isostere for amide or ester groups—allow it to interact with a wide array of biological receptors with high affinity.[2]

This has led to the development of 1,2,4-triazole derivatives with an extensive spectrum of pharmacological activities, including potent antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole), antiviral (e.g., Ribavirin), anticonvulsant, and anti-inflammatory properties.[1][4][5][6] The relentless emergence of drug-resistant pathogens and complex diseases necessitates a continuous search for novel, more effective therapeutic agents. The 1,2,4-triazole nucleus remains a focal point of this research.[7]

However, the traditional drug discovery pipeline, which relies heavily on exhaustive synthesis and biological screening, is both time-consuming and prohibitively expensive. This is where theoretical and computational studies (in silico methods) have become indispensable.[8][9] By leveraging the power of computational chemistry and molecular modeling, researchers can predict the biological activity, understand the mechanism of action, and evaluate the safety profiles of novel 1,2,4-triazole derivatives before they are ever synthesized.[10] These theoretical approaches de-risk the development process, focus laboratory efforts on the most promising candidates, and ultimately accelerate the journey from concept to clinic.

This guide provides an in-depth exploration of the core theoretical methodologies employed in the study of 1,2,4-triazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, provide validated protocols for key computational experiments, and illustrate the logical workflows that underpin modern, in silico drug design.

Part 1: Foundational Quantum Chemical Analysis

Before investigating how a molecule interacts with a biological system, it is crucial to understand its intrinsic properties. Quantum chemical calculations provide a fundamental understanding of a molecule's structure, stability, and electronic character.

Tautomeric Stability: A Critical First Step

The 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H- and 4H-tautomers.[2][11] The position of a single proton can dramatically alter the molecule's hydrogen bonding capabilities and overall electronic distribution, thereby dictating how it fits into a protein's active site.[11] Theoretical calculations are essential for determining the relative stability of these tautomers to identify the most likely biologically relevant form.[12] While the 1H-tautomer is generally more stable, this can be influenced by substitution patterns and the surrounding environment.[2]

Caption: Tautomeric equilibrium between the 1H and 4H forms of the 1,2,4-triazole ring.

Protocol: Determining Tautomer Stability via DFT

-

Structure Generation: Build the 3D structures of both the 1H- and 4H-tautomers for the derivative of interest using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT). A common and reliable functional/basis set combination is B3LYP/6-311++G(d,p).[13] This step finds the lowest energy conformation for each structure.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. This calculation also provides the Gibbs free energy (G).

-

Energy Comparison: Calculate the relative energy (ΔG) between the two tautomers. The tautomer with the lower Gibbs free energy is the more stable form.

Electronic Property Analysis

Quantum mechanics can also be used to calculate key electronic descriptors that govern a molecule's reactivity and ability to form non-covalent interactions, which are the basis of drug-receptor binding.[11][13]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) indicates the molecule's chemical stability. A smaller gap suggests the molecule is more reactive.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) that are favorable for electrophilic attack and electron-poor regions (electrophilic, typically colored blue) that are prone to nucleophilic attack. This is invaluable for understanding potential hydrogen bonding sites.[11]

-

Atomic Charges: Calculating the partial charge on each atom (e.g., using Natural Bond Orbital, NBO, analysis) helps quantify the MEP map and provides precise data for more advanced simulations like molecular docking and molecular dynamics.[11]

Data Presentation: Hypothetical Electronic Descriptors

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Compound A | -6.85 | -1.21 | 5.64 | 3.12 |

| Compound B | -7.02 | -1.56 | 5.46 | 4.58 |

| Compound C | -6.79 | -0.98 | 5.81 | 2.75 |

Part 2: Structure-Based Design - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our triazole derivative) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex.[9] It is a cornerstone of structure-based drug design, allowing scientists to visualize and quantify how a drug candidate interacts with its biological target at the molecular level.[14] For 1,2,4-triazoles, this method is frequently used to study their interactions with enzymes like fungal 14α-demethylase (CYP51), bacterial DNA gyrase, or various kinases involved in cancer.[2][15]

Caption: A generalized workflow for a molecular docking experiment.

Protocol: Molecular Docking of a 1,2,4-Triazole Derivative

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. This "cleans" the structure for the simulation.

-

-

Ligand Preparation:

-

Generate the 3D structure of the 1,2,4-triazole derivative. It is critical to use the most stable tautomer determined from quantum chemical calculations.

-

Perform energy minimization on the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges and define the rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site of the enzyme. If a ligand is present in the crystal structure, the active site can be defined around it.

-

Generate a grid box that encompasses the entire active site. The docking algorithm will search for binding poses only within this defined space.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., using software like AutoDock or GOLD). The program will systematically explore different conformations and orientations of the ligand within the grid box.

-

-

Results Analysis:

-

The primary output is the binding affinity or docking score (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger binding.[14]

-

Visualize the top-ranked binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the triazole derivative and the protein's amino acid residues.

-

Data Presentation: Hypothetical Docking Results

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |

| Compound A | -9.8 | TYR132, HIS377, SER378 | 3 |

| Compound B | -8.5 | TYR132, PHE234 | 1 |

| Compound C | -10.2 | TYR132, HIS377, ARG96 | 4 |

| Fluconazole | -9.5 | TYR132, HIS377 | 2 |

Part 3: Ligand-Based Design - QSAR